molecular formula C20H22N2O3S B2953943 (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide CAS No. 2035022-39-8

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide

Cat. No. B2953943
CAS RN: 2035022-39-8
M. Wt: 370.47
InChI Key: JKERZUFFBVMBCK-OUKQBFOZSA-N
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Description

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide, also known as BZF-AMS, is a compound that has recently gained attention in scientific research due to its potential applications in various fields. BZF-AMS is a sulfonamide derivative that contains a benzofuran moiety, and it has been synthesized using a variety of methods.

Scientific Research Applications

  • Endothelin Antagonists : A study by Murugesan et al. (1998) explored the synthesis of biphenylsulfonamide endothelin antagonists, finding that specific substitutions on the pendant phenyl ring led to improved binding and functional activity. One compound, BMS-187308, demonstrated good oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats.

  • Antioxidant and Antibacterial Properties : Shankerrao et al. (2013) synthesized a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, exhibiting significant in vitro antioxidant and antibacterial activity (Shankerrao et al., 2013).

  • Derivatization Reagents in Chromatography : Santa et al. (2009) synthesized benzofurazan derivatization reagents suitable for liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) analysis. These reagents react with short-chain carboxylic acids, providing a method for their efficient detection and analysis (Santa et al., 2009).

  • Biological Screening : Research by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, revealing their potential as moderate to good antimicrobial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).

  • Difluoromethylation and Difluoromethylenation : Prakash et al. (2005) investigated the use of tetrakis(dimethylamino)ethylene as an agent in the synthesis of various (benzenesulfonyl)difluoromethylated alcohols, highlighting its potential in the field of organofluorine chemistry (Prakash et al., 2005).

  • Schiff Bases of Sulfa Drugs : Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, showing inhibitory effects on various enzymes, highlighting their potential in pharmaceutical research (Alyar et al., 2019).

  • Synthesis of Zinc Phthalocyanine Derivatives : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, suggesting their application in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-22(2)18(20-14-17-10-6-7-11-19(17)25-20)15-21-26(23,24)13-12-16-8-4-3-5-9-16/h3-14,18,21H,15H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKERZUFFBVMBCK-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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